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Compound of Interest

Compound Name:
2-azido-N-(5-chloro-2-

methoxyphenyl)acetamide

CAS No.: 1160748-14-0

Cat. No.: B1522609

Get Quote

Executive Summary & Pharmacophore
Significance[1]
The 5-chloro-2-methoxy-substituted phenylacetamide scaffold represents a privileged structural

motif in medicinal chemistry, serving as a critical intermediate in the development of

antimicrobial agents, enzyme inhibitors (specifically urease), and CNS-active ligands.

This guide focuses on the N-(5-chloro-2-methoxyphenyl)acetamide (Anilide) class,

distinguishing it from isomeric phenylacetic acid derivatives. The specific substitution pattern—

a chlorine atom at the meta position (C5) relative to the amide nitrogen, and a methoxy group

at the ortho position (C2)—imparts unique physicochemical properties:

5-Chloro (EWG/Lipophilic): Enhances metabolic stability by blocking the typically reactive

para position relative to the methoxy group (C4 of the ring, C5 relative to amide). It also

facilitates hydrophobic interactions or halogen bonding within protein binding pockets.
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2-Methoxy (EDG/H-Bond Acceptor): Provides a rigid steric lock via intramolecular hydrogen

bonding with the amide proton, enforcing a planar conformation often required for receptor

recognition (e.g., 5-HT4 agonists, TSPO ligands).

Chemical Synthesis & Derivatization Strategies
Core Synthesis Pathway
The foundational synthesis relies on the chemoselective acetylation of 5-chloro-2-

methoxyaniline (5-chloro-o-anisidine). This reaction must be controlled to prevent di-acetylation

or side reactions on the methoxy group under harsh conditions.

Protocol 1: Synthesis of N-(5-chloro-2-methoxyphenyl)acetamide
Reagents: 5-Chloro-2-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid

(Solvent), Sodium Acetate (Catalyst).

Mechanism: Nucleophilic acyl substitution. The 2-methoxy group increases electron density

at the amine, enhancing nucleophilicity, while the 5-chloro group slightly deactivates it,

requiring thermal activation.

Step-by-Step Methodology:

Dissolution: Dissolve 15.7 g (0.1 mol) of 5-chloro-2-methoxyaniline in 50 mL of glacial acetic

acid in a 250 mL round-bottom flask.

Acetylation: Add 12 mL of acetic anhydride dropwise over 15 minutes with constant stirring.

Reflux: Heat the mixture to reflux (118°C) for 2 hours. Monitor via TLC (Mobile phase: Ethyl

Acetate/Hexane 3:7).

Quenching: Pour the hot reaction mixture into 300 mL of ice-cold water with vigorous stirring.

The product will precipitate as off-white crystals.

Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove acid traces,

and recrystallize from ethanol.

Validation: Melting point should be 110–112°C.
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H-NMR should show a singlet at

3.8 (OCH

) and

2.1 (COCH

).

Downstream Derivatization: Sulfonylation
A critical extension of this scaffold is the introduction of sulfonyl groups to generate

sulfamoylphenylacetamides, which exhibit potent urease inhibitory activity.
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Figure 1: Synthetic workflow for generating bioactive sulfamoyl analogs from the parent

acetamide.

Medicinal Chemistry & SAR Analysis
Structure-Activity Relationship (SAR) Logic
The biological activity of these analogs is tightly governed by the electronic and steric

environment of the phenyl ring.
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Substituent Position Electronic Effect Biological Impact

Acetamide (-

NHCOCH

)

C1
H-Bond

Donor/Acceptor

Essential for binding

affinity. The carbonyl

oxygen acts as an

acceptor; the NH acts

as a donor.

Methoxy (-OCH

)
C2

Electron Donating

(EDG)

Conformational Lock:

Forms an

intramolecular H-bond

with the amide NH,

planarizing the

molecule. Increases

lipophilicity compared

to -OH.

Chlorine (-Cl) C5
Electron Withdrawing

(EWG)

Metabolic Blockade:

Prevents

hydroxylation at the

susceptible position.

Enhances lipophilicity

(

) for hydrophobic

pocket penetration.

Sulfamoyl (-SO

NHR)
C4 (typ.) Strong EWG

Target Interaction:

Critical for urease

inhibition (coordinates

with Nickel active

site).

Key Application: Urease Inhibition
Urease is a nickel-dependent metalloenzyme found in Helicobacter pylori. Inhibitors are crucial

for treating peptic ulcers.
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Mechanism: The acetamide oxygen and the sulfonamide nitrogen coordinate with the bi-

nickel center of the urease active site.

Potency: Analogs where the acetamide nitrogen is substituted with alkyl/aralkyl groups show

IC

values in the range of 60–75

M, comparable to standard thiourea inhibitors.[1]

Experimental Validation Protocols
In Vitro Urease Inhibition Assay
To validate the biological activity of synthesized analogs, the following indophenol method is

the industry standard.

Reagents:

Jack bean urease (enzyme).

Thiourea (standard inhibitor).[1]

Buffer: PBS (pH 8.2).

Substrate: Urea (100 mM).

Phenol-hypochlorite reagents (for ammonia detection).

Protocol:

Incubation: Mix 25

L of enzyme solution (1 unit/well) with 5

L of the test compound (dissolved in DMSO) in a 96-well plate. Incubate at 30°C for 15
minutes.

Substrate Addition: Add 55
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L of urea solution. Incubate at 30°C for 15 minutes.

Reaction Quench: Add 45

L of phenol reagent and 70

L of alkali reagent.

Measurement: Incubate for 50 minutes for color development (blue complex). Measure

absorbance at 630 nm using a microplate reader.

Calculation:

Structural Validation (NMR)
Expected

H-NMR Shifts (DMSO-d

, 400 MHz):

Amide NH: Singlet,

9.0–9.5 ppm (Deshielded, indicates H-bonding).

Aromatic Protons:

H-3 (ortho to Cl, meta to OMe): Doublet,

~7.0 ppm.

H-4 (para to OMe): Doublet of doublets,

~7.2 ppm.

H-6 (ortho to Amide): Doublet,

~8.0 ppm (Deshielded by carbonyl anisotropy).

Methoxy: Singlet,
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3.8 ppm.

Acetyl Methyl: Singlet,

2.1 ppm.

Mechanistic Visualization
The following diagram illustrates the interaction logic between the 5-chloro-2-methoxy analog

and a theoretical receptor pocket (e.g., Urease active site or TSPO hydrophobic pocket).
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Figure 2: Pharmacophore interaction map showing the dual role of the 2-methoxy group

(conformation) and 5-chloro group (binding).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. jcsp.org.pk [jcsp.org.pk]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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